molecular formula C80H113ClN18O13 B549211 Ganirelix acetate CAS No. 129311-55-3

Ganirelix acetate

カタログ番号 B549211
CAS番号: 129311-55-3
分子量: 1690.4 g/mol
InChIキー: OVBICQMTCPFEBS-SATRDZAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganirelix Acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH) . It is used with other medicines to treat infertility in women .


Synthesis Analysis

Ganirelix is a synthetic decapeptide linked with nine different amino acids . The amino acid composition of Ganirelix is assayed by carrying out acid hydrolysis with 6 mol L −1 hydrochloric acid solution containing 1% phenol at 100°C for 24 h and derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent solution .


Molecular Structure Analysis

Ganirelix is a synthetic decapeptide, with a molecular mass of 1570.4 Da . It has substitutions at positions 1, 2, 3, 6, 8, and 10 .


Chemical Reactions Analysis

The method provided has a detection limit low enough to be applied to the detection of ganirelix acetate .


Physical And Chemical Properties Analysis

Ganirelix Acetate is supplied as a colorless, sterile, ready-to-use, aqueous solution intended for subcutaneous administration only . It has high aqueous solubility, high stability, and high receptor-binding affinity .

科学的研究の応用

Fertility Treatment

  • Application Summary : Ganirelix acetate is extensively used for fertility treatment to control ovulation in women . This can result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .
  • Methods of Application : The drug is administered subcutaneously to prevent premature ovulation in people with ovaries undergoing fertility treatment involving ovarian hyperstimulation .
  • Results : The efficacy of Ganirelix Acetate Injection was established in two adequate and well-controlled clinical studies which included women with normal endocrine and pelvic ultrasound parameters .

Prevention of Premature Ovulation

  • Application Summary : Ganirelix acetate is used to prevent premature ovulation in people with ovaries undergoing fertility treatment .
  • Methods of Application : The drug is administered subcutaneously .
  • Results : The studies intended to exclude subjects with polycystic ovary syndrome (PCOS) and subjects with low or no ovarian reserve .

Reduction of Estradiol Levels

  • Application Summary : Ganirelix acetate causes a rapid reduction in estradiol levels without adversely affecting oocyte maturation .
  • Methods of Application : The drug is administered to women pretreated with leuprolide acetate who are at risk of ovarian hyperstimulation syndrome .
  • Results : The treatment does not adversely affect oocyte maturation .

Control of Ovulation

  • Application Summary : Ganirelix acetate is used in assisted reproduction to control ovulation . The drug works by blocking the action of gonadotropin-releasing hormone (GnRH) upon the pituitary, thus rapidly suppressing the production and action of LH and FSH .
  • Methods of Application : Ganirelix acetate is administered as an injectable competitive gonadotropin-releasing hormone antagonist (GnRH antagonist) .
  • Results : The use of Ganirelix acetate in controlling ovulation has been found to be effective in assisted reproduction .

Reduction of Certain Hormones

  • Application Summary : Ganirelix acetate reduces certain hormones in the body, including estrogen .
  • Methods of Application : Ganirelix acetate is used with other medicines to treat infertility in women .
  • Results : The reduction of certain hormones in the body by Ganirelix acetate has been found to be effective in treating infertility in women .

Blocking the Release of Luteinizing Hormone

  • Application Summary : Ganirelix is used in women undergoing certain fertility treatments (controlled ovarian stimulation). It works by blocking the release of a certain hormone (luteinizing hormone) .
  • Methods of Application : Ganirelix is usually used in combination with other hormones (FSH and hCG) .
  • Results : The use of Ganirelix in blocking the release of luteinizing hormone has been found to be effective in controlled ovarian stimulation .

Treatment of Endometriosis

  • Application Summary : Ganirelix acetate is being studied for use in the treatment of endometriosis . Endometriosis is a condition where tissue similar to the lining of the uterus is found outside of the uterine cavity and can cause pain and infertility .
  • Methods of Application : Ganirelix acetate is administered subcutaneously .
  • Results : While the results of these studies are not yet conclusive, there is promising evidence that Ganirelix acetate may be beneficial in the treatment of endometriosis .

Treatment of Uterine Fibroids

  • Application Summary : Ganirelix acetate is being investigated for use in the treatment of uterine fibroids . Uterine fibroids are non-cancerous growths in the uterus that can cause symptoms such as heavy menstrual bleeding and pelvic pain .
  • Methods of Application : Ganirelix acetate is administered subcutaneously .
  • Results : Preliminary studies suggest that Ganirelix acetate may help to reduce the size of uterine fibroids and alleviate symptoms .

Treatment of Prostate Cancer

  • Application Summary : Ganirelix acetate is being explored for use in the treatment of prostate cancer . Prostate cancer is a common type of cancer in men, and Ganirelix acet

Safety And Hazards

Ganirelix Acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Ganirelix Acetate is extensively used for fertility treatment to control ovulation in women that could result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H121ClN18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganirelix acetate

CAS RN

129311-55-3
Record name Ganirelix acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANIRELIX ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganirelix acetate
Reactant of Route 2
Ganirelix acetate
Reactant of Route 3
Ganirelix acetate
Reactant of Route 4
Ganirelix acetate
Reactant of Route 5
Ganirelix acetate
Reactant of Route 6
Ganirelix acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。